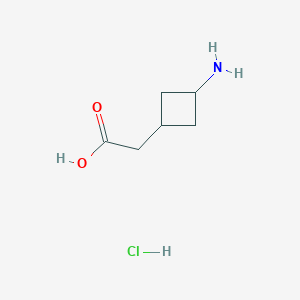

cis-(3-Aminocyclobutyl)acetic acid hydrochloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

cis-(3-Aminocyclobutyl)acetic acid hydrochloride: is a chemical compound with the molecular formula C₆H₁₂ClNO₂ and a molecular weight of 165.62 g/mol . It is a white or off-white crystalline solid that is soluble in water and organic solvents . This compound is used in various scientific research applications due to its unique chemical properties.

准备方法

Synthetic Routes and Reaction Conditions: The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the correct stereochemistry of the product .

Industrial Production Methods: Industrial production of cis-(3-Aminocyclobutyl)acetic acid hydrochloride involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes steps such as purification through recrystallization and quality control to ensure the product meets the required specifications .

化学反应分析

Esterification and Amide Formation

The carboxylic acid moiety undergoes esterification with alcohols under acidic or coupling conditions. For example, reaction with ethanol in the presence of HCl yields the ethyl ester derivative. Similarly, the amine group participates in amide bond formation:

Example Reaction :

cis-(3-Aminocyclobutyl)acetic acid hydrochloride+Acetyl chloride→N-Acetyl derivative

| Reaction Type | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Amidation | DIPEA, dry acetonitrile, rt | Ethyl pyrrole-carboxylate amide | 45 mg |

Nucleophilic Substitution

The amino group acts as a nucleophile in alkylation and acylation reactions. In one protocol, the compound reacted with ethyl 4-(chlorosulfonyl)-3-fluoro-1-methyl-1H-pyrrole-2-carboxylate to form a sulfonamide derivative .

Mechanism :

The primary amine attacks electrophilic centers (e.g., sulfonyl chlorides), displacing chloride ions.

Deprotection and Salt Formation

The hydrochloride salt can be deprotected to regenerate the free base. For instance, treatment with sodium tert-butoxide in tert-butanol facilitates Boc-group removal in palladium-catalyzed coupling reactions :

tert-Butyl carbamate derivativeHCl/dioxanecis-(3-Aminocyclobutyl)acetic acid hydrochloride

Cyclization and Ring-Opening Reactions

Under acidic or basic conditions, the cyclobutane ring may undergo strain-driven rearrangements. For example:

-

Ring-opening : Reaction with Grignard reagents (e.g., RMgX) cleaves the cyclobutane ring, forming longer-chain aldehydes or ketones .

-

Cyclization : Intramolecular reactions can form lactams or lactones.

Metal Coordination and Ligand Behavior

The amino and carboxylate groups enable coordination with metal ions. For example:

-

Copper(II) complexes : The compound forms stable chelates, as evidenced by shifts in UV-Vis spectra .

| Metal Ion | Application | Observations |

|---|---|---|

| Cu²⁺ | Catalysis or sensor development | Stable complex formation at pH 7 |

Spectroscopic Characterization

Key analytical data for reaction monitoring:

| Technique | Data | Reference |

|---|---|---|

| ¹H NMR | δ 2.18 (m, 3H, H2′), 3.19 (m, 2H, H1/H5), 5.04 (t, J=10.9 Hz, 1H) | |

| ¹³C NMR | δ 41.3 (C1/C5), 81.3 (C7), 173.7 (C1′) | |

| IR | ν 3328 cm⁻¹ (N-H stretch), 1715 cm⁻¹ (C=O) |

科学研究应用

Scientific Research Applications

Cis-(3-Aminocyclobutyl)acetic acid hydrochloride has diverse applications in scientific research:

Medicinal Chemistry

- Drug Development : Investigated for its potential as a therapeutic agent in treating neurological disorders and cancer.

- Enzyme Inhibition : Acts as an inhibitor for histone deacetylases (HDACs) and matrix metalloproteinases (MMPs), which are crucial in regulating gene expression and tissue remodeling. This inhibition can have implications in cancer and inflammatory diseases .

Neuropharmacology

- Neuroprotective Effects : Studies suggest that the compound may enhance synaptic plasticity, which is vital for learning and memory processes. Its interactions with neurotransmitter systems indicate potential benefits in neurodegenerative disease models .

- Receptor Interaction : Demonstrated binding affinity to glutamate and GABA receptors, modulating excitatory and inhibitory signaling pathways in the brain .

Biochemistry

- Biochemical Studies : Used as a tool compound for exploring amino acid derivatives and their metabolic pathways .

- Antimicrobial Activity : Preliminary studies have shown antimicrobial properties against certain bacterial and fungal strains, although further research is needed to elucidate mechanisms of action .

Neurodegenerative Disease Models

In experimental setups simulating neurodegeneration, administration of this compound resulted in improved cognitive function metrics. This suggests its role in enhancing synaptic health and offers insights into potential therapeutic strategies for conditions like Alzheimer's disease.

Cancer Cell Line Studies

In vitro studies have indicated that treatment with this compound leads to significant reductions in cell viability across multiple cancer cell lines, supporting its development as a potential anticancer agent .

Summary of Applications

| Field | Application Description |

|---|---|

| Medicinal Chemistry | Development of drugs targeting neurological disorders; enzyme inhibition studies |

| Neuropharmacology | Potential neuroprotective effects; modulation of neurotransmitter systems |

| Biochemistry | Tool for biochemical studies; exploration of antimicrobial properties |

作用机制

The mechanism of action of cis-(3-Aminocyclobutyl)acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical processes. The exact pathways and targets depend on the specific application and context of use .

相似化合物的比较

- trans-(3-Aminocyclobutyl)acetic acid hydrochloride

- cis-(3-Aminocyclopropyl)acetic acid hydrochloride

- cis-(3-Aminocyclopentyl)acetic acid hydrochloride

Uniqueness: cis-(3-Aminocyclobutyl)acetic acid hydrochloride is unique due to its specific stereochemistry and the presence of both amino and acetic acid functional groups. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable compound for research and industrial applications .

生物活性

cis-(3-Aminocyclobutyl)acetic acid hydrochloride (cis-ACBA-HCl) is a compound that has garnered attention for its potential biological activities, particularly in the fields of neuropharmacology and cancer therapeutics. This article explores the compound's mechanisms of action, biological activities, and relevant research findings.

The biological activity of cis-ACBA-HCl is primarily attributed to its interactions with various molecular targets, including enzymes and receptors involved in critical biochemical pathways. Key mechanisms include:

- Enzyme Inhibition : cis-ACBA-HCl has been identified as an inhibitor of histone deacetylases (HDACs) and matrix metalloproteinases (MMPs). HDACs play a role in gene expression regulation, while MMPs are involved in tissue remodeling and wound healing. Inhibition of these enzymes may have therapeutic implications for cancer and inflammatory diseases.

- Neurotransmitter Modulation : The compound interacts with glutamate and GABA receptors, suggesting it may influence excitatory and inhibitory signaling in the brain. This modulation is crucial for processes such as synaptic plasticity, learning, and memory.

Biological Activities

Research indicates that cis-ACBA-HCl exhibits a range of biological activities:

- Neuroprotective Effects : Studies suggest potential neuroprotective properties, particularly in models of neurodegenerative diseases. The compound may enhance synaptic plasticity and influence neurotransmitter systems.

- Antimicrobial Activity : Preliminary studies have reported antimicrobial effects against specific bacterial and fungal strains, although further investigation is needed to elucidate the mechanisms involved.

- Antitumor Activity : The compound has shown promise in inhibiting cell growth in various cancer cell lines, indicating its potential as an anticancer agent. For instance, it has been evaluated for its effects on osteosarcoma and acute leukemia cell lines .

Research Findings

Recent studies have provided insights into the efficacy and safety profile of cis-ACBA-HCl:

- A study demonstrated that cis-ACBA-HCl inhibited cell growth in SJSA-1 osteosarcoma cells with an IC50 value comparable to other potent inhibitors .

- In vivo studies are ongoing to assess the compound's antitumor activity in xenograft models, which will provide further validation of its therapeutic potential .

Comparative Analysis with Similar Compounds

cis-ACBA-HCl can be compared with other structurally similar compounds to highlight its unique properties:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| cis-(3-Aminocyclobutyl)methanol hydrochloride | Contains a methanol group | Potentially similar neuropharmacological effects |

| 3-(Methylsulfonylamino)benzylamine hydrochloride | Contains a methylsulfonylamino group | Different mechanism of action |

The distinct combination of amino and acetic acid groups in cis-ACBA-HCl contributes to its unique chemical and biological properties.

Case Studies

Several case studies have illustrated the potential applications of cis-ACBA-HCl:

- Neurodegenerative Disease Models : In experimental models simulating neurodegeneration, cis-ACBA-HCl administration resulted in improved cognitive function metrics, suggesting its role in enhancing synaptic health.

- Cancer Cell Line Studies : In vitro studies have indicated that treatment with cis-ACBA-HCl leads to significant reductions in cell viability across multiple cancer cell lines, supporting its development as a therapeutic agent .

属性

IUPAC Name |

2-(3-aminocyclobutyl)acetic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2.ClH/c7-5-1-4(2-5)3-6(8)9;/h4-5H,1-3,7H2,(H,8,9);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VULUUIGASJOBOK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1N)CC(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1523606-40-7 |

Source

|

| Record name | rac-2-[(1r,3r)-3-aminocyclobutyl]acetic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。